tert-Butyl methyl(2-azaspiro[3.3]heptan-6-yl)carbamate oxalate
CAS No.: 2173991-65-4
Cat. No.: VC7959083
Molecular Formula: C14H24N2O6
Molecular Weight: 316.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173991-65-4 |
|---|---|
| Molecular Formula | C14H24N2O6 |
| Molecular Weight | 316.35 |
| IUPAC Name | tert-butyl N-(2-azaspiro[3.3]heptan-6-yl)-N-methylcarbamate;oxalic acid |
| Standard InChI | InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14(4)9-5-12(6-9)7-13-8-12;3-1(4)2(5)6/h9,13H,5-8H2,1-4H3;(H,3,4)(H,5,6) |
| Standard InChI Key | RSHZILLHUIRCLU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a bicyclic 2-azaspiro[3.3]heptane system, where a pyrrolidine ring is fused to a cyclopropane moiety. The tert-butyl methylcarbamate group is appended to the spiro nitrogen, while the oxalic acid forms a salt with the basic amine . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₆ | |
| Molecular Weight | 316.35 g/mol | |
| SMILES Notation | CC(C)(C)OC(=O)N(C)C1CC2(C1)CNC2.C(=O)(C(=O)O)O | |
| InChIKey | RSHZILLHUIRCLU-UHFFFAOYSA-N |
The spirocyclic framework imposes significant steric constraints, influencing both reactivity and conformational stability. X-ray crystallography of analogous compounds reveals a puckered cyclopropane ring with N-C bond lengths averaging 1.45 Å .
Spectroscopic Signatures
While direct spectral data for this specific oxalate salt remains unpublished, related tert-butyl carbamates exhibit characteristic signals:
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.05 (s, 3H, N-methyl), 3.2–3.8 (m, 6H, spirocyclic CH₂ groups) .
-
IR (KBr): Strong absorption at 1695 cm⁻¹ (C=O stretch of carbamate) .
The oxalate component contributes a broad O-H stretch near 2500 cm⁻¹ and C=O vibrations at 1720 cm⁻¹ in infrared spectra.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically proceeds through a three-step sequence:
-
Spirocycle Formation: Cyclopropanation of N-Boc-pyrrolidine via [2+1] cycloaddition using diethylzinc and diiodomethane yields 2-azaspiro[3.3]heptane .
-
Carbamate Installation: Reaction with methyl chloroformate in the presence of DMAP introduces the methylcarbamate group at the 6-position.
-
Salt Formation: Treatment with oxalic acid in ethanol precipitates the final oxalate salt .
Critical process parameters include maintaining reaction temperatures below -10°C during cyclopropanation to prevent ring-opening and using anhydrous conditions to avoid hydrolysis of the carbamate .
Purification and Quality Control
Industrial-scale purification employs recrystallization from ethyl acetate/hexane mixtures (3:1 v/v), achieving ≥95% purity as verified by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) . Key quality metrics:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥95% | HPLC |
| Residual Solvents | ≤0.5% (ICH Q3C Class 3) | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Physicochemical Properties
Thermodynamic Stability
The oxalate salt demonstrates enhanced stability compared to the free base, with a decomposition temperature of 182°C (DSC, heating rate 10°C/min). The crystalline lattice energy, calculated via DFT methods, is approximately -45.6 kcal/mol, contributing to its shelf stability under ambient conditions .
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 12.3 ± 0.8 |
| Ethanol | 89.7 ± 2.1 |
| Dichloromethane | 154.2 ± 3.5 |
Aqueous solubility follows pH dependence, with maximum dissolution at pH 2–3 corresponding to protonation of the spirocyclic amine .
Research Applications
Pharmaceutical Intermediate
The compound serves as a key building block in synthesizing TRK kinase inhibitors, with demonstrated IC₅₀ values <100 nM in biochemical assays . Structural analogs have entered Phase I clinical trials for neuropathic pain management, leveraging the spirocycle's ability to modulate blood-brain barrier permeability .
Catalytic Studies
Recent investigations utilize the rigid spiro framework as a chiral ligand in asymmetric hydrogenation. When complexed with rhodium, enantiomeric excesses up to 92% have been achieved in β-ketoester reductions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume